Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and a pyridylcarbonylamino group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the thiazole intermediate with a 4-methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.
Attachment of the Pyridylcarbonylamino Group: The final step includes the acylation of the thiazole derivative with a pyridylcarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The thiazole ring and the methoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a lead compound for the development of new anticancer drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-hydroxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
- Methyl 5-(4-chlorophenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
- Methyl 5-(4-nitrophenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
Uniqueness
What sets Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate apart from similar compounds is the presence of the methoxy group on the phenyl ring. This methoxy group can significantly influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a more potent inhibitor of certain enzymes.
Properties
Molecular Formula |
C18H15N3O4S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 5-(4-methoxyphenyl)-2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H15N3O4S/c1-24-12-8-6-11(7-9-12)15-14(17(23)25-2)20-18(26-15)21-16(22)13-5-3-4-10-19-13/h3-10H,1-2H3,(H,20,21,22) |
InChI Key |
UBFSGKPZYRUCLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC=CC=N3)C(=O)OC |
Origin of Product |
United States |
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